molecular formula C13H15N5O2S B3860150 2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide

2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide

Cat. No.: B3860150
M. Wt: 305.36 g/mol
InChI Key: KBJZDLPBKVMLNU-OVCLIPMQSA-N
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Description

2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antituberculosis properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide involves several steps. One common method starts with the reaction of cyanoacetamide with sodium nitrite in acetic acid to form 2-cyano-2-oxime acetamide. This intermediate is then reacted with diethyl sulfate to obtain 2-cyano-2-ethoxyiminoacetamide. Further reactions involving phosphorus trichloride, aminolysis, bromination, cyclization, and hydrolysis lead to the formation of the desired compound . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include p-benzoquinone, hydroquinone, and cyclic voltammetry techniques . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anti-inflammatory agent . Additionally, it is being explored for its potential use in the treatment of various diseases, including cancer . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide include other 1,3,4-thiadiazole derivatives such as 2-amino-5-mercapto-1,3,4-thiadiazole and 2-amino-5-(methylthio)-1,3,4-thiadiazole . These compounds share similar biological activities but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties.

Properties

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c1-2-20-10-6-4-3-5-9(10)8-15-16-11(19)7-12-17-18-13(14)21-12/h3-6,8H,2,7H2,1H3,(H2,14,18)(H,16,19)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJZDLPBKVMLNU-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)CC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)CC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide
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2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide
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2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide
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2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide
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2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide
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2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide

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